molecular formula C8H11NO3S B3033447 2,4-Dimethoxybenzenesulfinamide CAS No. 102333-39-1

2,4-Dimethoxybenzenesulfinamide

Cat. No. B3033447
CAS RN: 102333-39-1
M. Wt: 201.25 g/mol
InChI Key: HYOLUFPWXGLTEC-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenesulfinamide is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide compounds, which are structurally related to 2,4-Dimethoxybenzenesulfinamide. These compounds are of interest due to their potential pharmacological activities and their role in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of primary amines with sulfonyl chlorides. For example, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride . Additionally, the synthesis of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For instance, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized using these methods, and its crystal structure was determined to be in the monoclinic space group .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The paper on 2,4-dinitrobenzenesulfonamides describes their alkylation via the Mitsunobu reaction or conventional methods to yield N,N-disubstituted sulfonamides . Another study reports the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 to synthesize a novel sulfonamide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, can be crucial for their pharmacological application. For example, a small molecule HIF-1 pathway inhibitor with a 3,4-dimethoxybenzenesulfonyl group showed poor water solubility, which necessitates its delivery in a formulation . Theoretical investigations, including density functional theory (DFT) calculations, can provide insights into the vibrational frequencies, NMR chemical shifts, and absorption wavelengths of these compounds .

Relevant Case Studies

Case studies involving sulfonamide compounds often focus on their potential as pharmacological agents. For instance, the structure-activity relationship of arylsulfonamide analogs was investigated to optimize their function as anti-cancer agents . Additionally, the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides were studied to understand their supramolecular architectures and potential pharmacological activities .

Scientific Research Applications

1. Anticancer Research

2,4-Dimethoxybenzenesulfinamide derivatives have been explored for their potential as anticancer agents. For instance, a study investigated the structure-activity relationships of arylsulfonamide analogs, including 2,4-Dimethoxybenzenesulfinamide derivatives, in the context of inhibiting the HIF-1 pathway, a known target in cancer therapy. These derivatives showed potential in antagonizing tumor growth in animal models of cancer, highlighting their relevance in the development of novel cancer therapeutics (Mun et al., 2012).

2. Antiferromagnetic Exchange Interaction

Research has also delved into the antiferromagnetic exchange interaction among spins placed in specific molecular configurations involving 2,4-Dimethoxybenzenesulfinamide. A study examined the properties of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) derived from 2,4-Dimethoxybenzenesulfinamide, revealing insights into magnetic interactions at the molecular level, which is significant for the understanding of magnetic properties in materials science (Fujita et al., 1996).

3. Biosensor Development

In the field of biosensors, 2,4-Dimethoxybenzenesulfinamide and its derivatives have been studied for their roles in detecting and monitoring diseases. These compounds are used in the development of biosensors that convert biological entities into electrical signals for disease diagnosis. This application is crucial in advancing medical diagnostics and therapeutic strategies (Moharana & Pattanayak, 2020).

4. Energy Storage and Battery Technology

In the realm of energy storage, derivatives of 2,4-Dimethoxybenzenesulfinamide have been studied for their potential use in non-aqueous redox flow batteries. These compounds exhibit desirable properties such as high open-circuit potentials and electrochemical reversibility, making them suitable as catholyte materials in battery technology. Improved chemical stability of these materials, particularly in their oxidized form, is a key focus of ongoing research (Zhang et al., 2017).

5. Synthesis of Medical Intermediates

2,4-Dimethoxybenzenesulfinamide is also significant in the synthesis of medical intermediate molecules. Research has reported methods for preparing medical intermediates using 2,4-Dimethoxybenzenesulfinamide derivatives, which are vital in the production of drugs for various psychiatric conditions (Zhimin, 2003).

properties

IUPAC Name

2,4-dimethoxybenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOLUFPWXGLTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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